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molecular formula C11H14N2O2 B1318871 1-(Pyridin-2-yl)piperidine-4-carboxylic acid CAS No. 685827-70-7

1-(Pyridin-2-yl)piperidine-4-carboxylic acid

Cat. No. B1318871
M. Wt: 206.24 g/mol
InChI Key: NUPQTEYBFNCZHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07084145B2

Procedure details

Sodium hydroxide solution (5M, 24.8 ml, 0.12 mol) was added drop wise to a solution of 3,4,5,6-tetrahydro-2H-[1,2′]-bipyridinyl-4-carboxylic acid ethyl ester (5.8 g, 24 mmol)(see reference Farmaco, 1993, 48(10), 1439) in 1,4-dioxane (100 ml). The mixture was stirred at room temperature for 72 hours and then evaporated under reduced pressure. The residue was purified by ion exchange chromatography on Dowex® 50 WX8 resin using methanol and ammonium hydroxide solution in water as eluant (gradient from 0:0:100 to 0:5:95 to 5:5:90). The material obtained was triturated with diethyl ether to give the title compound (4.42 g).
Quantity
24.8 mL
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:5][C:6]([CH:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=2)[CH2:10][CH2:9]1)=[O:7])C>O1CCOCC1>[N:11]1([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=2)[CH2:12][CH2:13][CH:8]([C:6]([OH:7])=[O:5])[CH2:9][CH2:10]1 |f:0.1|

Inputs

Step One
Name
Quantity
24.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5.8 g
Type
reactant
Smiles
C(C)OC(=O)C1CCN(CC1)C1=NC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by ion exchange chromatography on Dowex® 50 WX8 resin
CUSTOM
Type
CUSTOM
Details
The material obtained
CUSTOM
Type
CUSTOM
Details
was triturated with diethyl ether

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
N1(CCC(CC1)C(=O)O)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.42 g
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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